H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH

Description

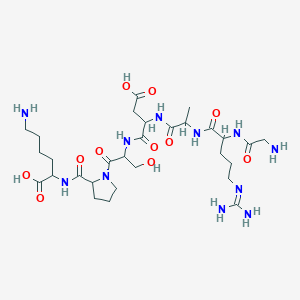

Structure and Composition H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH is a synthetic heptapeptide composed of alternating D- and L-configured amino acids. The sequence includes:

- Glycine (Gly) at the N-terminus,

- DL-Arginine (Arg), DL-Alanine (Ala), DL-Aspartic Acid (Asp), DL-Serine (Ser), DL-Proline (Pro), and DL-Lysine (Lys) in the backbone,

- A free carboxyl group (-OH) at the C-terminus.

Charged residues (Arg, Asp, Lys) suggest zwitterionic properties, which may influence interactions with biological targets or materials.

Properties

Molecular Formula |

C29H51N11O11 |

|---|---|

Molecular Weight |

729.8 g/mol |

IUPAC Name |

6-amino-2-[[1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34) |

InChI Key |

QCZSKTVOHRZIAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Arg-Ala-Asp-Ser-Pro-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The C-terminal amino acid (lysine) is attached to the resin.

Deprotection: The protecting group on the amino acid’s amine group is removed.

Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, aspartic acid, alanine, arginine, and glycine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of Gly-Arg-Ala-Asp-Ser-Pro-Lys can be scaled up using automated peptide synthesizers. These machines follow the same SPPS principles but allow for larger quantities and higher throughput. The peptides are then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Gly-Arg-Ala-Asp-Ser-Pro-Lys can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds, if formed, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Gly-Arg-Ala-Asp-Ser-Pro-Lys has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Plays a role in cell adhesion, migration, and signaling studies. It is often used in assays to investigate integrin-mediated cell adhesion.

Medicine: Potential therapeutic applications in wound healing, tissue engineering, and drug delivery systems.

Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and growth.

Mechanism of Action

The mechanism of action of Gly-Arg-Ala-Asp-Ser-Pro-Lys involves its interaction with cell surface receptors, particularly integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. The peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell behavior, including adhesion, migration, proliferation, and differentiation.

Comparison with Similar Compounds

Structural Comparison

The peptide’s mixed D/L stereochemistry and charged residues distinguish it from sequences in the provided patent (CN107540737A) . Key differences include:

| Feature | H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH | Patent Sequence (CN107540737A) |

|---|---|---|

| Length | 7 residues (heptapeptide) | 15–30 residues (e.g., [0521], [0523]) |

| Stereochemistry | DL-configured residues | Presumed L-configured (not explicitly stated) |

| Key Residues | Arg, Asp, Lys (charged); Pro (structural) | Multiple Pro, Ser, Gly (structural motifs) |

| Disulfide Bonds | Absent | Possible (Cys in [0521]) |

Implications :

Stability and Proteolytic Resistance

- DL Stereochemistry : The racemic mixture in the target peptide likely enhances resistance to proteases compared to all-L peptides (e.g., patent sequences), which are more susceptible to enzymatic cleavage .

- Proline Content : The inclusion of DL-Pro may introduce kinks, reducing α-helix formation but increasing conformational flexibility. This contrasts with patent sequences (e.g., [0523]) that use multiple Pro residues for structural rigidity.

Functional and Bioactivity Insights

- Patent sequences (e.g., [0523]) prioritize uncharged residues (Ala, Leu) for hydrophobic interactions.

- Therapeutic Potential: While patent sequences emphasize structural motifs for biomaterials or sustained-release formulations, the target peptide’s charged residues suggest applications in cell-penetrating peptides or antimicrobial agents.

Biological Activity

H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH is a synthetic peptide composed of a sequence of seven amino acids: glycine (Gly), arginine (Arg), alanine (Ala), aspartic acid (Asp), serine (Ser), proline (Pro), and lysine (Lys). This compound is notable for its biological activities, particularly in cell adhesion and signaling pathways, owing to its interactions with integrin receptors on cell surfaces.

Biological Activity

The biological activity of this compound is primarily linked to its ability to mediate cell-extracellular matrix adhesion. Integrins, which are transmembrane receptors, play a crucial role in this process by facilitating communication between the cell and its environment. The peptide's unique structure allows it to effectively mimic natural ligands that bind to integrins, thereby influencing various cellular behaviors such as adhesion, migration, and proliferation.

The mechanism of action involves the binding of this compound to integrin receptors, which activates intracellular signaling cascades. These cascades regulate essential cellular processes including:

- Cell Adhesion : Enhances the attachment of cells to the extracellular matrix.

- Cell Migration : Influences the movement of cells during wound healing and tissue repair.

- Cell Proliferation : Promotes cell growth and division in response to external signals.

This peptide has been utilized in various assays to study integrin-mediated signaling pathways, making it a valuable tool in research related to wound healing and tissue engineering.

Applications

This compound has a wide range of applications across several fields:

- Tissue Engineering : Used to promote cell adhesion and growth on biomaterials.

- Wound Healing : Enhances the healing process by facilitating cell migration and proliferation.

- Drug Delivery Systems : Can be incorporated into delivery systems to improve targeting and efficacy.

Comparative Analysis with Similar Compounds

Several peptides share structural features with this compound. Below is a comparison table highlighting their key features:

| Compound Name | Key Features |

|---|---|

| Gly-Arg-Gly-Asp-Ser-Pro-Lys | Similar sequence but lacks alanine; known for strong cell adhesion properties. |

| Arg-Gly-Asp-Ser | A shorter peptide recognized for its critical role in cell adhesion mechanisms. |

| Gly-Arg-Gly-Asp | Similar sequence but lacks proline and lysine; used in various biological studies. |

The inclusion of specific residues such as alanine, proline, and lysine in this compound enhances its stability and interaction capabilities with integrin receptors, distinguishing it from similar compounds.

Case Studies

Research studies have demonstrated the effectiveness of this compound in various biological contexts:

- Wound Healing Studies : In vitro experiments showed that fibroblasts treated with this peptide exhibited enhanced migration rates compared to controls, indicating its potential role in accelerating wound closure.

- Tissue Engineering Applications : When coated on scaffolds, this peptide improved the adhesion and proliferation of stem cells, suggesting its utility in regenerative medicine.

- Integrin Activation : Studies utilizing flow cytometry revealed that this compound significantly increased integrin activation markers on endothelial cells, further supporting its role in mediating cell signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.